molecular formula C21H23FN4O2 B2711893 (E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 2034997-33-4

(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2711893
CAS No.: 2034997-33-4
M. Wt: 382.439
InChI Key: WHROBFSUIXKFHN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H23FN4O2 and its molecular weight is 382.439. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Compounds structurally related to "(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one" have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Studies have shown that certain derivatives exhibit potent antitumor activity against various cancer cells, highlighting the potential of these compounds in cancer research and therapy (Naito et al., 2005).

Serotonin and Dopamine Receptor Antagonism

Other related compounds have demonstrated significant activity as antagonists for serotonin (5-HT2) and dopamine (D2) receptors. This suggests potential applications in the development of therapeutics for psychiatric and neurological disorders. For example, research into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists has provided valuable insights into the design of compounds with improved safety and efficacy profiles for the treatment of conditions such as schizophrenia (Perregaard et al., 1992).

Antipsychotic Potential

The structural motif of piperazine linked to various heterocyclic rings, similar to the one present in the query compound, has been explored for its antipsychotic potential. Studies have identified compounds with low cataleptogenic profiles, indicating their potential as safer antipsychotic medications. The research in this area contributes to the ongoing effort to develop more effective and safer treatments for psychiatric disorders (Wise et al., 1985).

Antimalarial Activity

Piperazine derivatives have also been investigated for their antimalarial properties. Synthesis and structure-activity relationship studies of aryl piperazine and pyrrolidine compounds have revealed promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This underscores the potential of such compounds in the development of new antimalarial agents (Mendoza et al., 2011).

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c22-18-7-2-1-5-16(18)8-9-20(27)24-11-13-25(14-12-24)21(28)19-15-17-6-3-4-10-26(17)23-19/h1-2,5,7-9,15H,3-4,6,10-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHROBFSUIXKFHN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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